molecular formula C15H16FN3O3 B2790668 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1203322-99-9

1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2790668
CAS RN: 1203322-99-9
M. Wt: 305.309
InChI Key: AOCNJIWHYPVSEY-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as a tool for studying various biological processes and as a potential therapeutic agent for certain diseases. In

Scientific Research Applications

1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for certain diseases. For example, studies have shown that this compound may have anti-cancer properties and could be used to treat certain types of cancer.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in lab experiments is its versatility. This compound can be used in a variety of different studies and has been found to be effective in a wide range of applications. However, there are also some limitations to using this compound, including the fact that it can be expensive and difficult to synthesize.

Future Directions

There are many potential future directions for research involving 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Some of the most promising areas of research include the development of new therapeutic agents for cancer and other diseases, the study of the compound's mechanism of action, and the investigation of its potential use in other areas of scientific research. Additionally, further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, including the reaction of 4-fluorobenzyl bromide with 2-methoxyethylamine to form the corresponding amine. The amine is then reacted with ethyl acetoacetate to form the pyridazine ring, which is then oxidized to form the final product.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-22-9-8-17-15(21)13-6-7-14(20)19(18-13)10-11-2-4-12(16)5-3-11/h2-7H,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNJIWHYPVSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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